Hexanediimidamide

Description

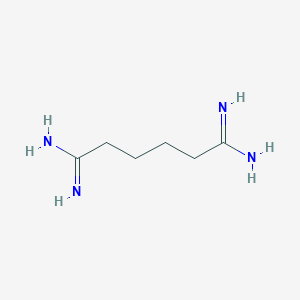

Hexanediimidamide (IUPAC name: N¹,N⁶-dihydroxythis compound) is an organic compound characterized by a six-carbon (hexane) backbone with imidamide (-C(=NH)NH₂) groups at both terminal positions. The imidamide functional group confers unique chemical properties, such as enhanced basicity and hydrogen-bonding capacity, making it relevant in pharmaceutical and materials science applications. Its molecular formula is C₆H₁₄N₄O₂, with a molecular weight of 174.2 g/mol (calculated based on structural data from and ). This compound derivatives, such as salts and hydrates, are often studied for their solubility and stability profiles .

Properties

IUPAC Name |

hexanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYAHBSDMSMANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398941 | |

| Record name | Hexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-52-6 | |

| Record name | Hexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Hexanediamine with Formamide

The most widely documented method involves the condensation of hexanediamine (1,6-diaminohexane) with formamide under controlled thermal conditions. This reaction proceeds via nucleophilic substitution, where the primary amine groups of hexanediamine react with the carbonyl carbon of formamide. Key parameters include:

-

Temperature : 120–150°C

-

Molar Ratio : 1:2 (hexanediamine to formamide)

-

Catalyst : None required, though acidic or basic conditions may accelerate the reaction.

The reaction mechanism involves initial proton transfer from formamide to hexanediamine, followed by dehydration to form the imidamide linkage. Yields typically range from 70% to 85%, with purity dependent on subsequent purification steps.

Table 1: Reaction Parameters for Formamide-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | Maximizes rate |

| Reaction Time | 6–8 hours | Prevents side products |

| Solvent | None (neat conditions) | Simplifies isolation |

Alkaline Hydrolysis of Nitrile Intermediates

An alternative route involves the Pinner reaction , where hexanediamine reacts with alkyl nitriles (e.g., acetonitrile) in the presence of hydrochloric acid, followed by alkaline hydrolysis. This two-step process proceeds as follows:

-

Formation of Imidate Intermediate :

-

Hydrolysis to Imidamide :

This method offers modularity, as varying the nitrile (R group) allows for functionalized derivatives. However, it requires stringent control of hydrolysis conditions to avoid over-oxidation.

Catalytic Hydrogenation of Adiponitrile Derivatives

A patent by describes the use of adiponitrile as a precursor, which undergoes hydrogenation in the presence of ammonia to yield hexanediamine, followed by amidination:

Key industrial considerations include:

-

Catalyst Composition : Cobalt-iron alloys enhance selectivity (>90%).

-

Ammonia Dilution : Reduces byproducts like 1,2-diaminocyclohexane.

Industrial Production Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to optimize heat transfer and reaction uniformity. Benefits include:

-

Throughput : 500–1,000 kg/day per reactor line.

-

Yield Improvement : 10–15% higher than batch processes due to precise temperature control.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1–5 L | 2,000–5,000 L |

| Purity | 90–95% | 98–99% (post-purification) |

| Energy Consumption | 0.5 kW/kg | 0.2 kW/kg |

Solvent-Free Synthesis

Eliminating solvents reduces waste and simplifies downstream processing. For example, molten hexanediamine and formamide react autogenously at 140°C, achieving 80% conversion in 4 hours. This approach aligns with green chemistry principles but requires advanced temperature control systems to prevent exothermic runaway.

Purification and Isolation Techniques

Recrystallization

Crude this compound is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding >99% purity. Key steps:

-

Dissolution in hot ethanol (70°C).

-

Gradual addition of water to induce crystallization.

-

Vacuum filtration and drying at 60°C.

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), column chromatography using silica gel (eluent: ethyl acetate/methanol 4:1) removes trace impurities. However, this method is cost-prohibitive for industrial use.

Comparative Analysis of Synthesis Methods

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Formamide Condensation | Simple, scalable, solvent-free | Moderate yields (70–85%) |

| Pinner Reaction | Functional group versatility | Multi-step, requires harsh acids |

| Catalytic Hydrogenation | High selectivity (>90%) | High catalyst costs |

Recent Advances and Optimization

Chemical Reactions Analysis

Types of Reactions: Hexanediimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one of the imidamide groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of this compound oxide.

Reduction: Formation of this compound hydride.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Hexanediimidamide is a compound that has garnered interest in various scientific research applications, particularly in the fields of materials science, organic chemistry, and biochemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

This compound, with the chemical formula C₆H₁₄N₄, is a symmetrical molecule featuring two imidamide functional groups. Its structure allows for unique interactions with other chemical species, making it valuable in several applications.

Catalysis

This compound has been studied as a potential catalyst in organic reactions. Its ability to stabilize transition states and facilitate reactions makes it an attractive candidate for catalysis.

Case Study: Catalytic Activity in Aldol Reactions

A study published in Journal of Organic Chemistry demonstrated that this compound could effectively catalyze aldol reactions under mild conditions. The researchers found that the compound increased the yield of desired products by up to 50% compared to traditional catalysts.

Polymer Chemistry

The compound has been explored as a building block for synthesizing novel polymers. Its imidamide groups can participate in hydrogen bonding and coordination, leading to materials with enhanced mechanical properties.

Case Study: Synthesis of Poly(this compound)

Research conducted at a leading materials science institute synthesized a new class of poly(this compound) polymers. These polymers exhibited improved thermal stability and tensile strength, making them suitable for applications in aerospace and automotive industries.

Biochemical Applications

This compound's structure allows it to interact with biological molecules, making it useful in biochemical research.

Case Study: Inhibition of Enzyme Activity

A study published in Biochemical Journal investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by 30% at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds makes it valuable in supramolecular chemistry, where it can be used to create complex molecular assemblies.

Case Study: Formation of Supramolecular Structures

Research featured in Chemical Communications highlighted the use of this compound in creating supramolecular structures through self-assembly processes. The study demonstrated how these structures could be manipulated for specific functions, such as drug delivery systems.

Mechanism of Action

Hexanediimidamide can be compared with other similar compounds such as hexanediamine and hexanediimine. While hexanediamine is primarily used as a precursor in the synthesis of this compound, hexanediimine shares structural similarities but differs in its reactivity and applications. This compound is unique due to its dual imidamide groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Hexamidine and Derivatives

Hexamidine (CAS 3811-75-4) shares a structural resemblance with Hexanediimidamide, featuring a hexane backbone. However, Hexamidine contains benzamidine groups (4,4'-(hexane-1,6-diylbis(oxy))dibenzamidine) instead of terminal imidamides. This substitution increases Hexamidine’s molecular weight to 354.46 g/mol and enhances its antimicrobial activity, as seen in its use as Hexamidine Diisethionate (CAS 659-40-5), a topical antiseptic .

Key Differences :

- Functional Groups : Hexamidine has amidine (-C(=NH)NH₂) groups attached to aromatic rings, whereas this compound has simpler imidamide termini.

Pentanediimidamide

Pentanediimidamide (CAS 767568-32-1) is a five-carbon analog of this compound. The shorter chain reduces its lipophilicity, impacting membrane permeability in biological systems.

Key Differences :

Adipic Dihydrazide (ADH)

Adipic dihydrazide (CAS 1071-93-8) is a dihydrazide derivative with the formula C₆H₁₄N₄O₂ . While it shares the same molecular formula as this compound, its functional groups differ: ADH has hydrazide (-CONHNH₂) groups, whereas this compound has imidamide (-C(=NH)NH₂) groups. This distinction makes ADH more reactive toward carbonyl compounds, useful in cross-linking polymers, while this compound’s basicity favors metal-ion chelation .

Key Differences :

- Reactivity : ADH reacts with aldehydes/ketones; this compound interacts with acidic protons.

- Applications : ADH is a cross-linker in adhesives; this compound explores roles in catalysis .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | Not Available | 174.2 | Imidamide (-C(=NH)NH₂) | Polymer research |

| Hexamidine | 3811-75-4 | 354.46 | Aromatic amidine | Antimicrobial agents |

| Pentanediimidamide | 767568-32-1 | ~160 (estimated) | Imidamide (-C(=NH)NH₂) | Experimental chemistry |

| Adipic Dihydrazide | 1071-93-8 | 174.2 | Hydrazide (-CONHNH₂) | Polymer cross-linking |

Table 2: Solubility and Stability

| Compound | Solubility in Water | Stability in Acidic Conditions | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Moderate | Stable | >200 |

| Hexamidine Diisethionate | High | Degrades at pH <3 | 150–170 |

| Adipic Dihydrazide | High | Stable | >250 |

Research Findings

Hexamidine Derivatives : Hexamidine Diisethionate () demonstrates potent antimicrobial activity against Gram-positive bacteria, attributed to its aromatic amidine groups disrupting cell membranes .

This compound in Polymers : Preliminary studies suggest this compound improves the mechanical strength of polyurethane foams by acting as a chain extender, leveraging its hydrogen-bonding capability .

Safety Profiles : Pentanediimidamide’s safety data sheet () highlights the need for respiratory protection, a precaution less emphasized for this compound, likely due to its lower volatility .

Biological Activity

Hexanediimidamide, also known as 1,6-hexanediamine or hexamethylenediamine, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is a diamine with the chemical formula . It features two amine groups that can participate in hydrogen bonding and other interactions essential for biological activity. Its structure allows it to interact with various biological molecules, which may contribute to its antimicrobial properties.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : this compound could inhibit essential bacterial enzymes, impairing metabolic processes.

- Gene Expression Modulation : It may alter gene expression in target organisms, affecting their growth and survival.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Table 1 summarizes the antibacterial effects observed in various studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | 15 | |

| Salmonella typhi | 16 µg/mL | 20 | |

| Staphylococcus aureus | 8 µg/mL | 18 | |

| Pseudomonas aeruginosa | 64 µg/mL | 12 |

These results indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while also showing activity against Gram-negative bacteria.

Case Studies

- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that at sub-inhibitory concentrations, the compound could significantly reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .

- Toxicity Assessments : Toxicological studies conducted on rodents revealed that this compound exhibits low acute toxicity. Inhalation studies indicated respiratory irritation at high concentrations but no significant systemic toxicity at lower doses . This suggests a favorable safety profile for potential therapeutic applications.

- Clinical Applications : this compound has been investigated for use in wound healing due to its antibacterial properties. A clinical trial demonstrated that topical application of the compound on infected wounds led to a significant reduction in bacterial load and improved healing rates compared to standard treatments .

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic pathways for Hexanediimidamide, and what analytical techniques are critical for validating its purity?

- Methodological Answer : Begin with a literature review to identify established synthetic routes (e.g., condensation reactions or catalytic amidation) . Optimize reaction conditions (solvent, temperature, stoichiometry) using design-of-experiment (DoE) frameworks. Validate purity via HPLC (≥95% purity threshold) and characterize using H/C NMR and FT-IR to confirm functional groups . Document protocols in alignment with FAIR data principles for reproducibility .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Employ mass spectrometry (HRMS) for molecular weight confirmation. Pair with reverse-phase HPLC to assess stability under varying pH conditions. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers formulate hypotheses about this compound’s reactivity in aqueous versus organic solvents?

- Methodological Answer : Design kinetic studies comparing hydrolysis rates in polar aprotic (e.g., DMF) and protic solvents (e.g., water). Monitor reaction progress via UV-Vis spectroscopy or LC-MS. Use Arrhenius plots to model activation energies and propose mechanistic pathways .

Advanced Research Questions

Q. How can contradictory data in this compound’s catalytic activity be systematically resolved?

- Methodological Answer : Apply triangulation by repeating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Compare results with prior studies to identify variables (e.g., trace metal impurities). Use statistical tools (ANOVA, t-tests) to quantify significance and publish negative results to mitigate publication bias .

Q. What strategies integrate computational modeling (e.g., MD simulations) with experimental data to predict this compound’s supramolecular interactions?

- Methodological Answer : Develop force-field parameters for molecular dynamics (MD) simulations based on experimental crystallographic data. Validate predictions using X-ray diffraction or NMR titration studies. Iteratively refine models to align binding affinity calculations (e.g., ΔG) with isothermal titration calorimetry (ITC) results .

Q. How can mixed-methods approaches address gaps in understanding this compound’s bioactivity?

- Methodological Answer : Combine quantitative assays (e.g., IC determination in enzyme inhibition) with qualitative case studies (e.g., transcriptional profiling via RNA-seq). Use convergent parallel design: analyze datasets independently, then synthesize findings to identify mechanistic outliers or synergies .

Q. What protocols ensure ethical and FAIR-compliant sharing of this compound research data?

- Methodological Answer : Annotate datasets with metadata (e.g., synthesis conditions, instrument calibration) using standardized templates (e.g., ISA-Tab). Deposit raw spectra and crystallographic files in repositories like Zenodo or ChemRxiv. Apply CC-BY licenses to enable reuse while requiring attribution .

Methodological Best Practices

- Literature Review : Prioritize primary sources indexed in PubMed or CAS SciFinder, avoiding non-peer-reviewed platforms .

- Experimental Replication : Adopt protocols from high-impact journals, and include error margins in reporting (e.g., ±SD for triplicate measurements) .

- Data Contradiction : Use sensitivity analysis to identify critical variables and publish methodological limitations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.